Fluoro(2H5)benzene, also known as 1-fluoro-2-pentanethiol, is an organofluorine compound. Despite the name "Fluoro(2H5)benzene," it does not actually possess a benzene ring structure. The name likely originates from a historical misidentification.
This compound finds applications in various scientific research fields due to the presence of both a fluorine atom and a thiol group (SH) [].
The correct structure of Fluoro(2H5)benzene is CH3CH2CH2CH2SHF. The key features include:
This structure creates a dipole moment due to the electronegativity difference between fluorine and sulfur. The thiol group can also participate in hydrogen bonding [].
Fluoro(2H5)benzene can participate in various reactions due to the presence of the thiol group. Here are some examples:
The thiol group can act as a nucleophile, reacting with alkylating agents to form thioethers. For instance, reaction with bromoethane (CH3CH2Br) can yield ethyl 2-fluoropentanethiol (CH3CH2CH2CH2SCH2CH3).
Thiols can be oxidized to disulfides. Fluoro(2H5)benzene can potentially react with oxidizing agents like hydrogen peroxide (H2O2) to form the corresponding disulfide (CH3CH2CH2CH2SSCH2CH2F).
Fluoro(2H5)benzene's specific mechanism of action in any biological system is not documented in the scientific literature reviewed.
Flammable;Irritant